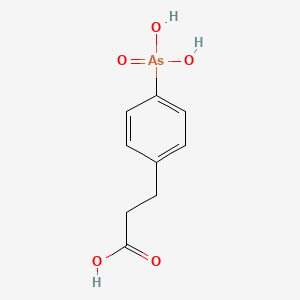

3-(4-Arsonophenyl)propanoic acid

Descripción

3-(4-Arsonophenyl)propanoic acid is a hypothetical organoarsenic compound featuring a phenyl ring substituted with an arsono (-AsO₃H₂) group at the para position and a propanoic acid moiety at the benzylic carbon.

Propiedades

Número CAS |

5410-51-5 |

|---|---|

Fórmula molecular |

C9H11AsO5 |

Peso molecular |

274.10 g/mol |

Nombre IUPAC |

3-(4-arsonophenyl)propanoic acid |

InChI |

InChI=1S/C9H11AsO5/c11-9(12)6-3-7-1-4-8(5-2-7)10(13,14)15/h1-2,4-5H,3,6H2,(H,11,12)(H2,13,14,15) |

Clave InChI |

VZYSMUCXMZASNE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCC(=O)O)[As](=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Arsonophenyl)propanoic acid typically involves the introduction of an arsonophenyl group to a propanoic acid backbone. One common method involves the reaction of 4-bromoarsonobenzene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of 3-(4-Arsonophenyl)propanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Arsonophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding arsonic acids.

Reduction: Reduction reactions can convert the arsonophenyl group to an arsonous group.

Substitution: The arsonophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Arsonic acids.

Reduction: Arsonous compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: 3-(4-Arsonophenyl)propanoic acid is used as a precursor in the synthesis of various organoarsenic compounds, which are valuable in organic synthesis and materials science .

Biology: It can be used to investigate the biochemical pathways and toxicity mechanisms of arsenic .

Medicine: In medicinal chemistry, derivatives of 3-(4-Arsonophenyl)propanoic acid are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .

Industry: The compound is used in the development of specialty chemicals and materials, including catalysts and polymers, due to its unique chemical properties .

Mecanismo De Acción

The mechanism of action of 3-(4-Arsonophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonophenyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding the compound’s biological effects and potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis extrapolates trends from evidence on phenylpropanoic acid derivatives to infer the behavior of 3-(4-arsonophenyl)propanoic acid. Key substituent effects are highlighted:

Table 1: Substituent Effects on Reactivity and Bioactivity

| Compound Name | Substituent (Position) | Key Properties | Reference |

|---|---|---|---|

| 3-Amino-3-(4-nitrophenyl)propanoic acid | -NO₂ (para) | High reactivity due to nitro group’s electron-withdrawing nature; used in peptide synthesis | |

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | -Cl (para) | Enhanced lipophilicity; altered enzyme inhibition profiles vs. non-halogenated analogs | |

| (S)-3-Amino-3-(4-ethylphenyl)propanoic acid | -C₂H₅ (para) | Chiral center increases specificity in receptor binding; neuroprotective potential | |

| 3-(4-(Diethylamino)phenyl)propanoic acid | -N(C₂H₅)₂ (para) | Diethylamino group improves solubility and modulates antioxidant activity | |

| 3-(4-Bromophenyl)propanoic acid | -Br (para) | Bromine’s steric bulk reduces metabolic degradation; used in enzyme studies |

Key Trends:

Electron-Withdrawing Groups (e.g., -NO₂, -AsO₃H₂): Increase acidity of the propanoic acid moiety (pKa ~3–4) and stabilize intermediates in nucleophilic reactions. The nitro group in 3-amino-3-(4-nitrophenyl)propanoic acid enhances electrophilicity, facilitating peptide coupling . An arsono group would likely amplify these effects due to stronger electron withdrawal.

Halogen Substituents (e.g., -Cl, -Br): Improve membrane permeability and binding to hydrophobic enzyme pockets. For example, 3-(4-chlorophenyl)propanoic acid derivatives show anti-inflammatory activity via COX-2 inhibition .

Amino/Alkylamino Groups: Enhance water solubility and enable hydrogen bonding with biological targets. 3-(4-(Diethylamino)phenyl)propanoic acid exhibits pH-dependent fluorescence, useful in biosensing .

Resolving Contradictions in Bioactivity Data

Discrepancies in reported activities (e.g., enzyme inhibition vs. agonist effects) for phenylpropanoic acids can arise from:

Substituent Positional Isomerism: For example, 3-(4-hydroxyphenyl)propanoic acid lacks the anticancer activity of its 3-amino-4-hydroxy analog due to missing H-bond donors .

Chirality: The (S)-enantiomer of 3-amino-3-(4-ethylphenyl)propanoic acid shows neuroprotective effects absent in the (R)-form .

Assay Conditions: pH, solvent, and concentration affect ionization states. 3-(4-(Diethylamino)phenyl)propanoic acid’s fluorescence varies with pH, altering observed bioactivity .

Recommended Strategies :

- Use isotopic labeling (e.g., ¹⁸O, ²H) to track metabolic pathways .

- Perform crystallography to resolve binding modes of enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.